5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione
Description
5-Acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione (CAS: 338396-61-5) is a pyrimidinedione derivative functionalized with a morpholino group at the 1-position and an acetyl group at the 5-position. Its molecular formula is C₁₀H₁₃N₃O₄, with an average molecular mass of 239.23 g/mol (estimated from structural analogs) . This compound is listed in commercial catalogs as a research chemical, indicating its utility in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNLPRQHODUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is a synthetic compound belonging to the pyrimidinedione class, notable for its unique structural features that may impart significant biological activities. This article delves into the biological properties of this compound, drawing upon available research findings, related compounds, and their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 239.231 g/mol. The compound features an acetyl group at the 5th position and a morpholino group at the 1st position of the pyrimidinedione framework. These structural characteristics suggest that it may exhibit interactions with biological targets through functional groups capable of participating in various chemical reactions.
Antimicrobial Activity
Several pyrimidinedione derivatives have been reported to possess antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. A comparative analysis of related compounds is presented in Table 1.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | CHClNO | Contains a chlorophenyl group | Antimicrobial activity |
| 5-acetyl-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione | CHNO | Furylmethyl substituent | Potential anticancer properties |
| 5-acetyl-1-cyclooctyl-2,4(1H,3H)-pyrimidinedione | CHNO | Cyclooctyl substituent | Investigated for enzyme inhibition |
Anticancer Properties
Research indicates that certain pyrimidinedione derivatives can inhibit cancer cell proliferation. For example, studies on pyrimido[4,5-d]pyrimidines reveal their potential as anticancer agents through mechanisms involving tyrosine kinase inhibition and modulation of signaling pathways relevant to tumor growth .
Neuroprotective Effects
Although not directly studied for this compound, compounds within the broader category of pyrimidines have shown neuroprotective effects in models of neurodegenerative diseases. For instance, certain derivatives have been found to activate nuclear factor-erythroid 2-related factor 2 (NRF2), leading to antioxidative responses that mitigate neuronal damage .
Case Studies and Research Findings
A review of literature on similar compounds highlights the need for further investigation into the biological activities of this compound. Notable studies include:
- Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties against pathogens like E. coli and S. aureus. The presence of specific substituents was critical for enhancing activity .
- Antitumor Mechanisms : Research has shown that pyrimido[1,6-c]pyrimidine derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation .
Scientific Research Applications
Chemical Structure and Characteristics
The compound features a pyrimidinedione ring system with an acetyl group at the 5th position and a morpholino group at the 1st position. Its molecular formula is CHNO, with a molecular weight of approximately 239.231 g/mol. The presence of these functional groups enhances its biological activity and chemical reactivity, making it a candidate for further research in therapeutic applications.
Medicinal Chemistry
The compound's structure suggests potential applications as a pharmaceutical agent. Its derivatives could be synthesized to enhance specific biological activities, particularly in treating infections or cancer.
Antimicrobial Agents
Given the promising results from related compounds, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione may serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.
Antitubercular Drugs
Research into similar pyrimidine derivatives indicates that modifications could lead to effective treatments for tuberculosis, an area of high medical need .
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives. For instance:
- A study on pyrazolylpyrimidinones demonstrated that specific substitutions can significantly enhance antitubercular activity against Mycobacterium tuberculosis .
- Another investigation into hydrazone derivatives showed potent antibacterial activity against various strains of bacteria, indicating the potential for similar modifications in pyrimidine derivatives .
Comparison with Similar Compounds
The structural and functional attributes of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione can be contextualized against related pyrimidinedione derivatives:
Structural Analogues
Table 1: Structural Comparison of Pyrimidinedione Derivatives
Key Observations :
- Substituent Effects: The acetyl group in this compound increases electrophilicity compared to the non-acetylated morpholino analog (CAS: 37454-52-7) . This enhances reactivity in nucleophilic substitution reactions.
- Biological Relevance : Fluorouracil () lacks nitrogen-based substituents but is clinically validated for cancer therapy, highlighting the pyrimidinedione scaffold's versatility.
Key Observations :
- The acetylated derivative is synthesized via straightforward acetylation, contrasting with more complex routes for triazine-linked analogs (e.g., ) or thienopyrimidines ().
- Morpholino incorporation often involves nucleophilic substitution under basic conditions, as seen in .
Antitumor Activity :
- Morpholino-based heterocycles (e.g., ) exhibit antitumor properties via kinase inhibition, but this compound’s activity remains uncharacterized in the provided evidence.
- Fluorouracil () inhibits thymidylate synthase, a mechanism distinct from morpholino-containing analogs.
Enzymatic Interactions :
- Pyrimidinediones with ribityl groups () act as substrate analogs in flavin biosynthesis, suggesting that acetyl-morpholino derivatives may target similar pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves multi-step reactions with reagents like ammonium acetate (NH4OAc) and glacial acetic acid under reflux (e.g., 108°C). For example, acylation steps using substituted acid chlorides (e.g., 3-methylbutanoyl chloride) can introduce acetyl groups, followed by recrystallization in solvents like diethyl ether at low temperatures (−20°C) to enhance purity . Reaction optimization may require testing solvent polarity (e.g., DMF vs. THF) and catalyst loading to minimize side products.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - and -NMR to identify acetyl and morpholino substituents. For example, the acetyl group typically appears as a singlet near δ 2.3 ppm in -NMR .
- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly for the pyrimidinedione core. Hydrogen bonding patterns (e.g., N–H···O interactions) can stabilize the crystal lattice .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .
Q. What solvents and conditions are suitable for recrystallization to achieve high-purity samples?
- Methodological Answer : Recrystallization in diethyl ether at −20°C is effective for removing unreacted starting materials. For polar impurities, mixed solvents (e.g., ethanol/water) may improve yield. Monitor solubility via phase diagrams and differential scanning calorimetry (DSC) to optimize temperature gradients .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in nucleotide metabolism). Reference frameworks from pyrimidine derivatives (e.g., 5-fluorouracil) can guide pharmacophore design .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the acetyl group may act as an electron-withdrawing group, polarizing the pyrimidinedione ring .
Q. What strategies resolve contradictions in experimental data, such as conflicting biological activity reports?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, noting variables like cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., pH, incubation time). Reproduce experiments with standardized protocols .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing morpholino with piperazine) to isolate contributing factors. Use ANOVA to statistically validate trends .
Q. How can the compound’s stability under physiological conditions be assessed for potential therapeutic applications?
- Methodological Answer :
- HPLC stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via UV detection at λ = 254 nm .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways. LC-MS/MS can detect metabolites like hydroxylated derivatives .
Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular topology : Apply graph theory to correlate topological indices (e.g., Wiener index) with biological activity. For example, morpholino substituents may enhance blood-brain barrier permeability .
- Free-Wilson analysis : Deconstruct the molecule into substituent contributions to quantify additive effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
